Buffering Capacity at pH 5.0 vs. Citric Acid
Disodium citrate sesquihydrate demonstrates a 37% higher buffering capacity at pH 5.0 compared to citric acid . This makes it a more efficient buffer in the mildly acidic range typical of many food and pharmaceutical products.
| Evidence Dimension | Buffering capacity at pH 5.0 |
|---|---|
| Target Compound Data | 37% higher buffering capacity |
| Comparator Or Baseline | Citric acid (baseline buffering capacity) |
| Quantified Difference | 37% increase |
| Conditions | pH 5.0, aqueous solution |
Why This Matters
A 37% increase in buffering capacity can reduce the required amount of additive by over 25% to achieve the same pH stability, directly lowering ingredient costs and minimizing organoleptic impact.
